molecular formula C15H10ClNO5 B3006294 Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate CAS No. 20643-68-9

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Cat. No.: B3006294
CAS No.: 20643-68-9
M. Wt: 319.7
InChI Key: YHDJIHYJPQZDFP-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate: is an organic compound with the molecular formula C15H10ClNO5 and a molecular weight of 319.70 g/mol . This compound is characterized by the presence of a methyl ester group, a chlorinated benzoyl group, and a nitrobenzoyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-nitrobenzoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Scientific Research Applications

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorinated benzoyl group may also contribute to its activity by facilitating binding to target proteins and enzymes .

Comparison with Similar Compounds

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate can be compared with other similar compounds such as:

  • Methyl 4-chloro-3-nitrobenzoate
  • Methyl 2-chloro-5-(diethylamino)sulfonylbenzoate
  • Methyl 4-(benzyl(4-chlorophenyl)sulfonyl)aminomethylbenzoate

These compounds share structural similarities but differ in their functional groups and substitution patterns, which influence their reactivity and applications. This compound is unique due to its specific combination of functional groups, making it a valuable intermediate in various synthetic pathways .

Biological Activity

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in drug development, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorinated Aromatic Ring : The presence of a chlorine atom enhances lipophilicity and may influence protein binding.
  • Nitro Group : This functional group can undergo bioreduction, forming reactive intermediates that interact with cellular components.

The compound's molecular formula is C16H14ClN1O4C_{16}H_{14}ClN_{1}O_{4}, and it has a molecular weight of approximately 321.74 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
  • Protein Interaction Modulation : It serves as a probe in biochemical assays to study enzyme activities and protein interactions, particularly in cancer research where it may disrupt oncogenic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance, studies have reported its effectiveness against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of approximately 256 μg/mL .

Anticancer Potential

The compound has been investigated for its potential role in cancer therapy. It has been shown to disrupt the c-Myc-Max protein-protein interaction, which is crucial for the transcriptional activity associated with many cancers . In one study, derivatives of related compounds were screened for their ability to inhibit this interaction, demonstrating promising results that suggest a pathway for developing new anticancer agents .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameAntimicrobial ActivityMechanism of Action
This compoundModerate (MIC: 256 μg/mL)Enzyme inhibition, protein interaction
Methyl 4-chloro-3-nitrobenzoateLowLimited enzyme inhibition
Methyl 2-chloro-5-(diethylamino)sulfonylbenzoateHighStrong enzyme inhibition

This table illustrates that while other compounds may have similar structures, their biological activities can vary significantly based on functional group modifications.

Study on Enzyme Inhibition

In a study examining various derivatives of nitro-substituted benzoates, this compound was found to effectively inhibit specific enzymes involved in metabolic pathways linked to inflammation and cancer. The results demonstrated that modifications to the nitro group significantly affected the compound's potency and selectivity against target enzymes .

Investigation into Anticancer Mechanisms

Another case study focused on the ability of this compound to disrupt c-Myc-Max interactions. The study utilized electrophoretic mobility shift assays (EMSA) to assess binding disruption at varying concentrations. The findings indicated a dose-dependent effect, suggesting potential therapeutic applications in targeting c-Myc-dependent cancers .

Properties

IUPAC Name

methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c1-22-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(8-9)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDJIHYJPQZDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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